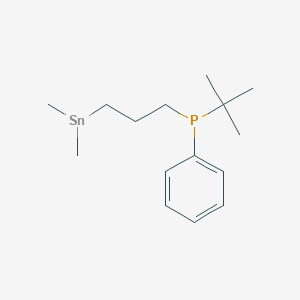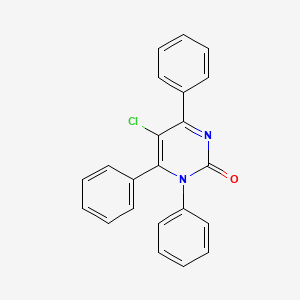![molecular formula C9H20N4O3 B14389562 3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide CAS No. 89709-75-1](/img/structure/B14389562.png)
3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide is a compound with the molecular formula C6H12N2O2S2 and a molecular weight of 208.3 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxypropyl group, and a propanamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide typically involves the reaction of 3-amino-3-oxopropylamine with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide include:
- 3-[(3-Amino-3-oxopropyl)dithio]propanamide
- 3-[(3-Amino-3-oxopropyl)amino]propanamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
89709-75-1 |
|---|---|
Molekularformel |
C9H20N4O3 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-[[3-[(3-amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide |
InChI |
InChI=1S/C9H20N4O3/c10-8(15)1-3-12-5-7(14)6-13-4-2-9(11)16/h7,12-14H,1-6H2,(H2,10,15)(H2,11,16) |
InChI-Schlüssel |
KMVMQFXXWUQHRT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCC(CNCCC(=O)N)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


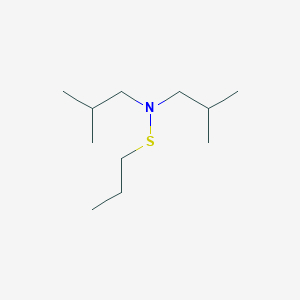
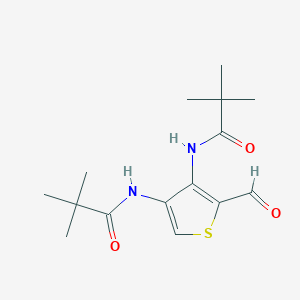
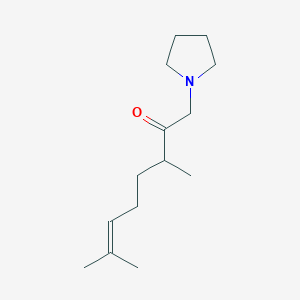
silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
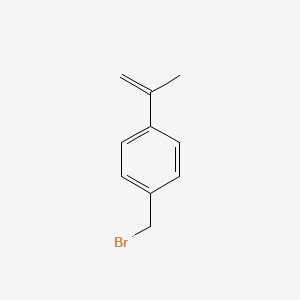
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
